3-Amino-5-bromo-2-methylbenzonitrile
CAS No.: 1000342-36-8
Cat. No.: VC2109267
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000342-36-8 |
|---|---|
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | 3-amino-5-bromo-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |
| Standard InChI Key | ZZNAEJYUARNYAX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1N)Br)C#N |
| Canonical SMILES | CC1=C(C=C(C=C1N)Br)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-Amino-5-bromo-2-methylbenzonitrile features a unique arrangement of functional groups around a benzene core. Based on structural analysis and comparison with similar compounds, the following properties can be determined or estimated:
| Property | 3-Amino-5-bromo-2-methylbenzonitrile (estimated) | 3-Amino-5-bromo-2-hydroxybenzonitrile | 5-Bromo-2-methylbenzonitrile |
|---|---|---|---|
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂O | C₈H₆BrN |
| Molecular Weight | ~211 g/mol | 213.03100 g/mol | ~196 g/mol |
| Physical State | Solid (predicted) | Solid | White solid |
| Solubility | Likely soluble in organic solvents | Not available | Soluble in ethyl acetate |
| CAS Number | Not established | 862728-35-6 | 156001-51-3 |
The structural relationship between 3-Amino-5-bromo-2-methylbenzonitrile and its analogues provides important context for understanding its chemical behavior. The compound shares core structural elements with 3-Amino-5-bromo-2-hydroxybenzonitrile, differing only in the substitution of a hydroxyl group with a methyl group at position 2 .
Synthesis Methods
Detailed Synthesis Protocol
A potential synthesis pathway for 3-Amino-5-bromo-2-methylbenzonitrile could be adapted from the synthesis of 5-Bromo-2-methylbenzonitrile, which follows this procedure:
"Water (13.5 mL), HBr (74%, 14.4 mL) and 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) dissolved in water (24 mL) was added to a flask and heated to 50°C for 20 min. Then the mixture was cooled to 0~5°C, and a solution of NaNO₂ (1.2 g, 17.4 mmol) in water was added. The reaction mixture was stirred for 10 min at 0~5°C, then was warmed to 40°C. A solution of CuBr (6.5 g, 45.1 mmol) in water (36 mL) and HBr (7.2 mL) was added to the mixture, and refluxed for 2 h."
This approach yields 77% of the target brominated product, suggesting that similar yields might be achievable for 3-Amino-5-bromo-2-methylbenzonitrile with appropriate optimization of reaction conditions and starting materials.
Alternatively, a reduction approach similar to the synthesis of methyl 3-amino-5-bromo-2-methylbenzoate could be employed:
"A mixture of methyl 5-bromo-2-methyl-3-nitrobenzoate (17 g, 62.0 mmol) in ethanol (85 mL) had NH₄Cl solution (17 g in 85 mL water, 317.8 mmol) followed by Fe powder (27.8 g, 498.1 mmol) added. The resulting reaction mixture was stirred at 90°C for 1h."
This method achieved a 99.1% yield for the analogous compound, suggesting high efficiency for the reduction of nitro groups to amines in similar structures.
The research on triazole-pyrimidine-methylbenzonitrile derivatives indicates that compounds containing the benzonitrile structure showed good inhibitory activities on adenosine receptors, with one compound displaying "better inhibitory activity on A₂B AR (IC₅₀ 14.12 nM) and higher potency in IL-2 production than AB928." This suggests potential applications for similar benzonitrile derivatives in cancer immunotherapy.
Synthetic Applications
The multiple functional groups in 3-Amino-5-bromo-2-methylbenzonitrile make it valuable as a versatile building block for more complex molecules:
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The amino group provides a site for various transformations including:
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Diazotization reactions
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Amide formation
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Sulfonamide synthesis
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Reductive amination
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The bromine substituent enables:
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Cross-coupling reactions (Suzuki, Sonogashira, etc.)
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Metal-halogen exchange reactions
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Substitution reactions
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The nitrile group offers opportunities for:
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Hydrolysis to carboxylic acids
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Reduction to amines or aldehydes
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Addition reactions to form imines or amides
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These versatile functional handles make 3-Amino-5-bromo-2-methylbenzonitrile particularly valuable in the synthesis of complex structures with potential applications in medicinal chemistry, materials science, and other fields.
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